2-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
Description
2-Fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a substituted arylsulfonamide featuring a pyridine-thiophene hybrid scaffold. The compound incorporates a 2-fluorobenzenesulfonamide group linked via a methylene bridge to a pyridin-3-yl moiety substituted at the 5-position with a thiophen-2-yl ring. Safety guidelines highlight its handling precautions, including avoidance of heat and ignition sources .
Properties
IUPAC Name |
2-fluoro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S2/c17-14-4-1-2-6-16(14)23(20,21)19-10-12-8-13(11-18-9-12)15-5-3-7-22-15/h1-9,11,19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIAOPIJMQUSMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide and analogous sulfonamide derivatives:
Key Observations:
Substituent Effects: Fluorine vs. Trifluoromethyl: The 2-fluoro substituent in the target compound may enhance metabolic stability compared to bulkier groups like 4-trifluoromethyl (e.g., compound in ). Methoxy vs. Thiophene: Methoxy-substituted derivatives (e.g., ) often exhibit altered electronic profiles, impacting binding to targets like kinases or PI3K/mTOR.
Biological Activity: Compounds with oxoisoindolin-thiophene-pyridine scaffolds (e.g., ) are potent inhibitors of perforin-mediated lysis, suggesting the pyridine-thiophene core is critical for this activity. The absence of a quinoline or chalcone moiety in the target compound distinguishes it from derivatives with anticancer applications (e.g., ).
Physicochemical Properties :
- Melting points for sulfonamides with rigid scaffolds (e.g., oxoisoindolin derivatives in ) exceed 280 °C, suggesting high crystallinity. The target compound’s safety data imply stability under standard conditions but sensitivity to heat .
Research Findings and Implications
- Structural-Activity Relationships (SAR) : The pyridine-thiophene core is a versatile scaffold for modulating biological activity. Fluorine substitution optimizes electronic properties without steric hindrance, as seen in perforin inhibition .
- Diverse Applications: While the target compound’s specific applications are unreported, structurally related sulfonamides show promise in oncology () and immunology ().
- Safety Profile : The emphasis on handling precautions (e.g., P210 code in ) aligns with sulfonamides’ general sensitivity to decomposition under heat.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
